1-(Cyclopentylamino)-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Overview
Description
1-(Cyclopentylamino)-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride is a synthetic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylamino)-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the cyclopentylamino group: This can be achieved through the reaction of cyclopentylamine with an appropriate halogenated precursor.
Attachment of the bicyclo[2.2.1]hept-2-yl group: This step involves the reaction of the intermediate with a bicyclic compound, often under conditions that promote nucleophilic substitution.
Formation of the propanol backbone:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylamino)-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Cyclopentylamino)-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to beta-adrenergic receptors in the body. This binding inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different structural features.
Atenolol: A selective beta-1 blocker with a different pharmacokinetic profile.
Metoprolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness
1-(Cyclopentylamino)-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties. Its bicyclic structure and specific amino group may result in different receptor binding affinities and metabolic pathways compared to other beta-blockers.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2.ClH/c1-17(2)13-8-9-18(3,10-13)16(17)21-12-15(20)11-19-14-6-4-5-7-14;/h13-16,19-20H,4-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAMFBNDYOXDID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1OCC(CNC3CCCC3)O)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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